molecular formula C8H6BrN3S2 B2737094 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873790-53-5

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2737094
CAS No.: 873790-53-5
M. Wt: 288.18
InChI Key: MFLIAWFFTKSPGR-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol, also known as BPTT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTT is a thiadiazole derivative that contains a bromophenyl group, which makes it a useful tool in various fields of research.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol is not well understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol has several advantages as a research tool. It is a relatively simple compound to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol. One potential application is in the development of anti-cancer therapies. This compound has been shown to exhibit anti-cancer properties in various cell lines, and further research is needed to investigate its potential as a therapeutic agent. Another area of research is the development of this compound-based fluorescent probes for the detection of metal ions. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits several biochemical and physiological effects. This compound has several advantages as a research tool, but it also has some limitations that need to be addressed. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol can be synthesized using various methods, including the reaction of 3-bromoaniline and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. Other methods of synthesis include the reaction of 3-bromoaniline with thiosemicarbazone or thiosemicarbazide followed by cyclization.

Scientific Research Applications

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron.

Properties

IUPAC Name

5-(3-bromoanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLIAWFFTKSPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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